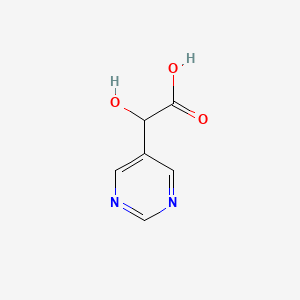

2-Hydroxy-2-(pyrimidin-5-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-hydroxy-2-pyrimidin-5-ylacetic acid |

InChI |

InChI=1S/C6H6N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3,5,9H,(H,10,11) |

InChI Key |

BEXBOIQWEHGASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Preparations

Established Synthetic Routes for 2-Hydroxy-2-(pyrimidin-5-yl)acetic Acid

The construction of this compound is not typically a single-step process. Established routes rely on the careful orchestration of several chemical transformations to build the molecule with the desired functionalities.

Multi-Step Synthesis Approaches

Multi-step syntheses are fundamental to obtaining this compound, often commencing with the formation of a functionalized pyrimidine (B1678525) ring. A common strategy begins with the synthesis of a pyrimidine-5-carboxylate or a related precursor, which then undergoes further modifications to introduce the α-hydroxy acid side chain.

One potential multi-step approach could start from 2-chloropyrimidine-5-carboxylic acid. This intermediate can be synthesized from 2-chloro-5-bromopyrimidine through a reaction with an active metal reagent and subsequent treatment with carbon dioxide. google.com The carboxylic acid can then be converted to the corresponding ester. Subsequent steps would focus on the introduction of the hydroxyl group at the alpha position of an acetic acid side chain, which could be installed via various methods, such as through a pyrimidine-5-carboxaldehyde intermediate.

Another approach involves the use of pre-functionalized building blocks. For instance, a pyrimidine ring can be constructed with a placeholder group at the 5-position that is amenable to conversion into the desired side chain.

| Starting Material | Key Intermediates | Final Transformation |

| 2-chloro-5-bromopyrimidine | 2-chloropyrimidine-5-carboxylic acid, Pyrimidine-5-carboxaldehyde | Addition of a cyanide equivalent followed by hydrolysis and reduction, or a direct hydroxylation method. |

| Diethyl malonate and formamidine | Ethyl pyrimidine-5-carboxylate | Conversion of the ester to the α-hydroxy acid. |

Condensation Reactions in Pyrimidine-Acetic Acid Formation

Condensation reactions are a cornerstone in the synthesis of the pyrimidine nucleus itself. The classical Biginelli reaction, for example, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidine, which can be subsequently oxidized to the pyrimidine. itmedicalteam.pl While not directly yielding the target molecule, this methodology can be adapted to produce pyrimidines with a functional handle at the 5-position, suitable for elaboration to the hydroxyacetic acid side chain.

A more direct approach to a pyrimidine acetic acid precursor involves the condensation of a 1,3-dicarbonyl compound with an amidine. For instance, the reaction of dimethyl acetylsuccinate with thiourea leads to the formation of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. prepchem.com Although this example yields a substituted pyrimidine, the principle can be applied to synthesize pyrimidine-5-acetic acid derivatives by choosing the appropriate starting materials.

Furthermore, the condensation of pyrimidine-3-carbaldehyde derivatives with active methylene (B1212753) compounds can be employed to build the carbon framework of the acetic acid side chain. researchgate.net

| Reaction Type | Reactants | Resulting Structure |

| Biginelli-like reaction | Aromatic aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidine with potential for further functionalization. |

| Amidine Condensation | Dimethyl acetylsuccinate, Thiourea | Substituted pyrimidinyl acetic acid. |

| Knoevenagel Condensation | Pyrimidine-3-carbaldehyde, Active methylene compound | Intermediate for acetic acid side chain construction. |

Oxidation-Based Synthetic Pathways (e.g., from Nitrile Precursors)

The oxidation of a suitable precursor is a viable strategy for introducing the α-hydroxy group. A potential pathway involves the synthesis of pyrimidin-5-ylacetonitrile. This nitrile can be prepared from a corresponding halogenated pyrimidine, such as 5-bromopyrimidine, via nucleophilic substitution with a cyanide salt. The subsequent oxidation of the α-carbon of the acetonitrile (B52724) is a key step. While direct oxidation can be challenging, conversion of the nitrile to an α-keto acid, followed by reduction, is a plausible route.

Alternatively, the direct oxidation of the methylene group in a pyrimidine-5-acetic acid ester could be explored using various oxidizing agents. However, controlling the selectivity of such a reaction to achieve the desired hydroxylation without over-oxidation or degradation of the pyrimidine ring can be a significant challenge.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective strategies can be envisioned.

One approach involves the asymmetric alkylation of pyrimidine-5-carbaldehydes. The use of chiral amino alcohols as catalysts in the addition of dialkylzinc reagents to pyrimidine-5-carbaldehydes has been shown to produce chiral 5-pyrimidyl-alkanols with high enantioselectivity. elsevierpure.com This method could potentially be adapted to introduce a two-carbon unit that can be subsequently oxidized to the carboxylic acid.

Another strategy is the enantioselective reduction of a prochiral precursor, such as ethyl 2-oxo-2-(pyrimidin-5-yl)acetate. This reduction can be achieved using chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), or through enzymatic reductions which are known for their high stereoselectivity. labinsights.nl

The use of chiral auxiliaries is another well-established method in asymmetric synthesis. researchgate.netddugu.ac.in A chiral auxiliary can be attached to a pyrimidine-5-acetic acid precursor, directing a subsequent hydroxylation reaction to occur from a specific face of the molecule, thereby inducing chirality. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

| Method | Precursor | Chiral Influence |

| Asymmetric Alkylation | Pyrimidine-5-carbaldehyde | Chiral amino alcohol catalyst |

| Asymmetric Reduction | Ethyl 2-oxo-2-(pyrimidin-5-yl)acetate | Chiral reducing agent (e.g., CBS catalyst) or enzyme |

| Chiral Auxiliary | Pyrimidine-5-acetic acid derivative | Covalently attached chiral molecule |

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to the pyrimidine nucleus to explore the impact of different substituents on the molecule's properties.

Modification of the Pyrimidine Nucleus

The pyrimidine ring offers several positions for modification. The 2-, 4-, and 6-positions are susceptible to nucleophilic substitution, especially if they bear a suitable leaving group like a halogen. For instance, a 2-chloropyrimidine (B141910) derivative can be synthesized and subsequently reacted with various nucleophiles to introduce a range of substituents. orgsyn.org The synthesis of 2-chloro-5-hydroxypyrimidine (B58251) has been reported, which could serve as a versatile intermediate for further derivatization. patsnap.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl, heteroaryl, or alkyl groups at halogenated positions of the pyrimidine ring. These reactions are highly versatile and allow for the synthesis of a diverse library of analogs.

Substituents can also be introduced at the nitrogen atoms of the pyrimidine ring, though this is less common for simple pyrimidines and more relevant for fused pyrimidine systems. The choice of derivatization strategy will depend on the desired target analog and the compatibility of the reagents with the existing functional groups in the molecule.

Functionalization at the Hydroxyl Group

The tertiary alcohol functionality in this compound is a key site for introducing molecular diversity. The reactivity of this hydroxyl group allows for a range of functionalization reactions. Standard protocols for the alkylation or acylation of tertiary alcohols can be employed. For instance, reaction with an alkyl halide in the presence of a suitable base would yield the corresponding ether. Similarly, acylation with an acyl chloride or anhydride (B1165640) would produce an ester at the hydroxyl position. The choice of reagents and conditions would need to be carefully selected to avoid competing reactions at the carboxylic acid moiety.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is another prime location for chemical modification, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a viable option. However, to circumvent the use of harsh acidic conditions that might affect the tertiary hydroxyl group, milder methods are preferable. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) allows for the efficient formation of esters under gentle conditions.

Amidation: The synthesis of amides from the carboxylic acid is a fundamental transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid followed by the addition of an amine. A variety of coupling reagents can be employed for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents facilitate the formation of an active ester intermediate in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, DCC/DMAP or EDC/DMAP | Carboxylic ester |

| Amidation | Amine, HATU or HBTU, Base (e.g., DIEA) | Carboxamide |

This table presents common reagents for esterification and amidation reactions.

Heterocyclic Fusion Strategies

The pyrimidine core of this compound serves as a template for the construction of fused heterocyclic systems. The functional groups of the side chain can be strategically utilized to build additional rings onto the pyrimidine scaffold. For instance, the hydroxyl and carboxylic acid groups could potentially be part of a cyclization reaction with a suitable bifunctional reagent. While specific examples involving this particular molecule are not documented, general strategies for pyrimidine annulation can be considered. These often involve the reaction of a substituted pyrimidine with a reagent that can react with two adjacent sites on the pyrimidine ring or with functional groups on adjacent side chains to form a new ring.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and sustainability of any synthetic route are of paramount importance. The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters.

Catalyst Development and Screening

For the key synthetic steps, particularly the formation of the pyrimidine ring if a de novo synthesis is considered, the choice of catalyst is crucial. In many pyrimidine syntheses, such as the Biginelli reaction, both Brønsted and Lewis acids are employed as catalysts. researchgate.net An investigation into various catalysts, including traditional acid catalysts and more modern solid-supported or organocatalysts, could lead to improved yields and milder reaction conditions. For multicomponent reactions leading to pyrimidine derivatives, catalysts like iridium pincer complexes have shown high efficiency. nih.govacs.org The development of recyclable heterogeneous catalysts is also a key area of focus to improve the sustainability of the synthesis. acs.org

| Catalyst Type | Examples | Potential Advantages |

| Brønsted Acids | HCl, H2SO4, p-TsOH | Readily available, low cost |

| Lewis Acids | FeCl3, ZnCl2, InCl3 | Can offer different selectivity |

| Organocatalysts | Proline, Thiourea derivatives | Mild conditions, often stereoselective |

| Heterogeneous Catalysts | Zeolites, Acidic resins, Metal oxides | Recyclable, easy separation |

This table provides examples of catalyst types that could be screened for optimizing pyrimidine synthesis.

Solvent Effects on Reaction Yield and Selectivity

The solvent can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. researchgate.net For the synthesis of pyrimidine derivatives, a wide range of solvents have been explored. researchgate.net The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. A systematic screening of solvents, from polar aprotic solvents like DMF and DMSO to greener alternatives like ethanol (B145695) or even water, would be essential in optimizing the synthesis. researchgate.net In some cases, solvent-free conditions, for example using ball-milling, can offer significant environmental and efficiency benefits. acs.orgresearchgate.net

Green Chemistry Approaches in Synthesis

Adhering to the principles of green chemistry is a central goal in modern synthetic chemistry. kuey.netrasayanjournal.co.inresearchgate.net For the synthesis of this compound and its derivatives, several green chemistry approaches can be implemented. nih.govbenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating. nih.gov This technique is well-suited for many heterocyclic syntheses.

Ultrasonic-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key green chemistry principle. eurekaselect.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, eliminating the need for a catalyst and solvent can significantly reduce waste and simplify purification. nih.gov Mechanochemical methods like ball milling are a prime example of this approach. acs.org

The integration of these green chemistry principles can lead to more sustainable and efficient synthetic routes for this compound and its derivatives. kuey.net

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid

The molecule's structure allows for a range of reactions typical of π-deficient heterocycles and α-hydroxy acids.

The pyrimidine (B1678525) ring is a six-membered diazine, characterized as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity: The π-deficiency deactivates the pyrimidine ring towards electrophilic aromatic substitution, making such reactions more difficult compared to benzene. wikipedia.orgbhu.ac.in Electrophilic attack, when forced under harsh conditions or in the presence of activating substituents, preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.netresearchgate.net In the case of this compound, the C-5 position is already substituted. The α-hydroxyacetic acid group is generally considered electron-withdrawing, which would further deactivate the ring, making additional electrophilic substitution on the carbon atoms of the ring highly unlikely. Any electrophilic attack would most likely occur at the ring nitrogen atoms (alkylation or protonation), though this is also less facile than in pyridine. wikipedia.org

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. bhu.ac.inslideshare.netresearchgate.net These positions bear a partial positive charge and can readily accommodate the negative charge of a Meisenheimer-like intermediate. bhu.ac.in While this compound is unsubstituted at these positions, reactions with powerful nucleophiles like organometallic reagents could potentially lead to addition, followed by oxidation to achieve substitution. wikipedia.org The presence of a good leaving group (e.g., a halide) at the 2, 4, or 6 positions on a similar pyrimidine derivative would render it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov

| Position | Reaction Type | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-2, C-4, C-6 | Nucleophilic Attack/Substitution | Susceptible | Electron-deficient positions due to adjacent nitrogen atoms. slideshare.net |

| C-5 | Electrophilic Substitution | Highly Unfavored | Position is already substituted and deactivated by an electron-withdrawing group. wikipedia.orgresearchgate.net |

| N-1, N-3 | Electrophilic Attack (e.g., Protonation, Alkylation) | Possible | Lone pair of electrons available, but basicity is low (pKa of pyrimidine is 1.23). wikipedia.orgbhu.ac.in |

The secondary hydroxyl group at the α-position to both the pyrimidine ring and the carboxylic acid is a key site for chemical transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding 2-oxo-2-(pyrimidin-5-yl)acetic acid. This transformation is a common reaction for α-hydroxy acids and can be achieved using various oxidizing agents. osf.ioderpharmachemica.com

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. It can also be converted into an ether, for example, through a Williamson ether synthesis involving deprotonation to the alkoxide followed by reaction with an alkyl halide. google.com

Substitution: The hydroxyl group can be substituted by other functional groups, such as halogens, by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus halides.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | CrO₃, KMnO₄, etc. | α-Keto acid |

| Esterification | R'-COOH / H⁺ | Ester |

| Etherification | 1. NaH; 2. R'-X | Ether |

| Halogenation | SOCl₂, PBr₃ | α-Halo acid |

The carboxylic acid functional group is versatile and can undergo a wide array of transformations.

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters in a process known as Fischer esterification. byjus.comchemistrysteps.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activation of the carboxyl group, for instance, by converting it to an acid chloride (using SOCl₂ or (COCl)₂) or by using a peptide coupling agent. acs.orgchemguide.co.uk

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 1-(pyrimidin-5-yl)ethane-1,2-diol.

Decarboxylation: As an α-hydroxy acid, the molecule is susceptible to oxidative decarboxylation. This reaction involves the loss of carbon dioxide and oxidation of the α-carbon, which would transform the molecule into pyrimidine-5-carbaldehyde. nih.govrsc.orgcdnsciencepub.com

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Fischer Esterification | R'-OH / H⁺ | Ester |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

| Amide Formation | 1. SOCl₂; 2. R'₂NH | Amide |

| Reduction | LiAlH₄ then H₃O⁺ | Primary Alcohol |

| Oxidative Decarboxylation | Oxidizing agents (e.g., Br₂, Fe(II)/O₂) | Aldehyde |

Reaction Mechanisms and Kinetics

The transformations of the functional groups in this compound proceed through well-understood organic reaction mechanisms.

Fischer Esterification Mechanism: This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product. byjus.comvnaya.com All steps of this mechanism are reversible. chemistrysteps.com

Amide Formation (via Acid Chloride) Mechanism: This is a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride using a reagent like thionyl chloride. The second step is a classic nucleophilic acyl substitution. libretexts.org The amine attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation. khanacademy.org

Oxidative Decarboxylation Mechanism: The mechanism for the oxidative decarboxylation of α-hydroxy acids can vary with the oxidant used. One plausible pathway, for example with bromine water, involves an initial attack of the oxidant (e.g., Br₂) at the carboxylate, concurrent with the base-catalyzed removal of the hydroxyl proton. cdnsciencepub.com This forms an unstable intermediate that readily collapses, leading to the elimination of CO₂, the bromide ion, and the formation of the corresponding aldehyde (pyrimidine-5-carbaldehyde).

No specific kinetic data for the decomposition or formation of this compound has been published. However, the principles of chemical kinetics allow for a general discussion of the factors that would govern these processes.

Decomposition Pathways: The thermal stability and decomposition kinetics of the compound could be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.commdpi.com Decomposition could be initiated by decarboxylation or through fragmentation of the pyrimidine ring at higher temperatures. The rate of decomposition would be highly dependent on temperature, the atmosphere (inert vs. oxidative), and the presence of catalysts. nih.gov In an oxidative environment, decomposition would likely be more complex, involving radical mechanisms. mdpi.com Kinetic analysis would typically involve determining the reaction order, activation energy, and pre-exponential factor for the decomposition process. nih.govakjournals.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Detailed experimental studies on the regioselectivity and stereoselectivity of reactions involving this compound have not been reported in the available scientific literature. The presence of a chiral center at the alpha-carbon of the acetic acid moiety implies that stereoselective synthesis and reactions are theoretically possible, but have not been documented.

The pyrimidine ring itself has distinct electronic properties that would govern the regioselectivity of electrophilic or nucleophilic substitution reactions. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at positions 2, 4, and 6. The position 5 is generally less reactive towards nucleophiles. However, the influence of the 2-hydroxy-2-acetic acid substituent on the reactivity of the pyrimidine ring has not been specifically investigated.

Stability and Degradation Pathways in Different Chemical Environments

Comprehensive studies on the stability and degradation pathways of this compound under various chemical environments (e.g., acidic, basic, oxidative, thermal) are not available. General knowledge of related compounds suggests potential degradation pathways. For instance, alpha-hydroxy acids can be susceptible to oxidation. nih.gov The stability of pyrimidine derivatives can vary significantly depending on the substituents and the pH of the environment. nih.gov

In acidic or basic conditions, hydrolysis of the functional groups or reactions involving the pyrimidine ring could occur. Thermally, decarboxylation of the acetic acid moiety is a potential degradation route. However, without experimental data, the specific conditions under which these degradation pathways would occur for this compound, and the resulting degradation products, are unknown. A study on the stability of creams containing alpha-hydroxy acids like lactic and glycolic acid indicated that they remained stable after several freeze-thaw cycles. nih.govresearchgate.net This suggests that the alpha-hydroxy acid portion of the molecule may exhibit reasonable stability under certain conditions.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The pyrimidine (B1678525) ring protons at positions 2, 4, and 6 would likely appear as singlets or coupled signals in the aromatic region (typically δ 7.0-9.5 ppm). The single proton attached to the chiral carbon (C2 of the acetic acid moiety) would likely be a singlet in the region of δ 5.0-5.5 ppm. The hydroxyl and carboxylic acid protons are expected to be broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The carbon bearing the hydroxyl group would resonate around δ 70-80 ppm. The carbons of the pyrimidine ring are expected in the aromatic region (δ 120-160 ppm).

Predicted ¹H and ¹³C NMR Data Please note: These are predicted values and actual experimental data may vary.

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to confirm the connectivity of protons within the pyrimidine ring, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the acetic acid moiety to the pyrimidine ring, for instance, by showing a correlation from the CH(OH) proton to the C5 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula.

In tandem MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of water (H₂O) from the hydroxyl group, the loss of carbon dioxide (CO₂) from the carboxylic acid, and fragmentation of the pyrimidine ring. Analysis of these fragments would provide strong evidence for the proposed structure.

Expected Fragmentation Patterns in MS/MS

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and pyrimidine functionalities.

The O-H stretching vibrations of the carboxylic acid and the alcohol would likely appear as a broad band in the region of 3500-2500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp absorption around 1700-1730 cm⁻¹. The C-O stretching of the alcohol and carboxylic acid would be observed in the 1300-1000 cm⁻¹ region. The pyrimidine ring would exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ range, as well as C-H stretching vibrations above 3000 cm⁻¹. hmdb.ca

Characteristic IR Absorption Bands

Table of Compounds Mentioned

X-ray Crystallography for Solid-State Structure Determination

Detailed analysis of the three-dimensional atomic arrangement of this compound in its solid state through X-ray crystallography has not been reported in the reviewed scientific literature. This technique is crucial for unequivocally determining the molecular geometry, conformational preferences, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

No published studies detailing the single crystal X-ray diffraction analysis of this compound were identified. Such an analysis would provide precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The exact position of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure.

Without this experimental data, a definitive description of the solid-state structure of this compound remains elusive.

Co-Crystal and Salt Structure Analysis

The investigation of co-crystals and salts of this compound through X-ray crystallography also appears to be an unexplored area of research. The formation of co-crystals or salts with other molecules (co-formers) can significantly alter the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability.

A co-crystal and salt structure analysis would reveal:

Stoichiometry: The ratio of this compound to the co-former in the crystal lattice.

Supramolecular Synthons: The specific and predictable patterns of intermolecular interactions between the compound and the co-former.

Changes in Molecular Conformation: How the molecular shape of this compound might be influenced by its interaction with the co-former.

Further research is required to obtain single crystals of this compound, its co-crystals, or its salts to perform the necessary X-ray diffraction studies for a complete solid-state characterization.

Biological and Molecular Interaction Research

Investigations into Molecular Targets and Pathways

There is currently no available research detailing the specific molecular targets or pathways modulated by 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid.

Enzymatic Inhibition Studies

No studies have been published investigating the inhibitory effects of this compound on key enzymes involved in inflammation and other disease processes. This includes a lack of data on its potential to inhibit cyclooxygenase (COX) enzymes, lipoxygenases, or aldose reductase.

Receptor Binding and Modulation Mechanisms

Information regarding the binding affinity and modulatory effects of this compound on receptors, such as the muscarinic acetylcholine (B1216132) receptors, is not present in the current scientific literature.

Interaction with Specific Protein Families

There are no documented studies on the interaction between this compound and specific protein families like Rab GTPases or NAMPT.

Mechanistic Studies of Cellular Activities (in vitro and preclinical models)

Detailed mechanistic studies elucidating the cellular activities of this compound in either in vitro or preclinical models are not available in the public domain.

Mechanisms of Cytotoxicity in Cellular Models

The cytotoxic potential of this compound and its mechanisms of action, such as the induction of apoptosis in cellular models, have not been reported.

Antioxidant Mechanisms

There is no published evidence to characterize the antioxidant properties of this compound. Research into its potential for radical scavenging or the suppression of lipid peroxidation has not been made public.

Antimicrobial Mechanisms of Action

No specific studies detailing the antimicrobial mechanisms of action for this compound were found. While the broader class of pyrimidine (B1678525) derivatives has been investigated for antimicrobial properties, research attributing specific mechanisms—such as cell wall synthesis inhibition, protein synthesis disruption, or DNA gyrase inhibition—to this particular compound is not available in the public domain. General research indicates that pyrimidine analogues can exhibit antimicrobial activity, sometimes enhanced by the presence of electron-withdrawing groups. nih.gov

Anti-inflammatory Mechanisms (e.g., Prostaglandin (B15479496) Synthesis Inhibition)

There is no direct research available on the anti-inflammatory mechanisms of this compound. The general mechanism for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which in turn reduces the synthesis of prostaglandins (B1171923) like PGE2. rsc.orgresearchgate.net This inhibition is a common pathway for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov However, studies specifically evaluating the ability of this compound to inhibit prostaglandin synthesis or its affinity for COX enzymes have not been identified.

Enantioselective Biological Activities

No information was found regarding the enantioselective biological activities of this compound. The presence of a chiral center at the alpha-carbon of the acetic acid moiety suggests that (R)- and (S)-enantiomers of this compound exist. However, there are no available studies that have resolved these enantiomers or compared their biological activities to determine if one is more potent or exhibits a different pharmacological profile than the other.

Metabolic Fate and Biotransformation in Research Models

Specific research on the metabolic fate and biotransformation of this compound in any research model is not available.

Phase I Metabolic Transformations (e.g., Hydroxylation, Cleavage, Oxidation/Reduction)

No studies were identified that describe the Phase I metabolic transformations of this compound. Therefore, there is no data on whether this compound undergoes metabolic pathways such as hydroxylation, cleavage of the acetic acid side chain, or oxidation/reduction of the pyrimidine ring in biological systems.

Identification of Research Metabolites

In the absence of biotransformation studies, no metabolites of this compound have been identified or characterized in the scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

The pyrimidine (B1678525) nucleus is a foundational structure in medicinal chemistry and organic synthesis, recognized as an essential building block for a vast array of biologically active compounds. growingscience.com Pyrimidine derivatives are integral to the structure of nucleobases in DNA and RNA and are present in numerous therapeutic agents. growingscience.com Consequently, functionalized pyrimidines like 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid serve as valuable synthetic intermediates for creating more complex, high-value molecules.

The presence of multiple reactive sites—the nitrogen atoms of the pyrimidine ring, the alpha-hydroxy acid side chain—allows for a variety of chemical transformations. Hydroxy intermediates derived from pyrimidines are considered particularly useful scaffolds for synthesizing diverse and functionalized pyrimidines. researchgate.net These scaffolds can be elaborated through various synthetic routes to produce libraries of novel compounds for biological screening. For example, pyrimidine precursors are used in the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which have been investigated for their potent cytotoxicity against cancer cell lines and as kinase inhibitors. rsc.orgnih.gov The synthesis of such complex molecules often relies on the strategic functionalization of simpler pyrimidine building blocks. researchgate.netmdpi.com

The general synthetic utility of pyrimidine derivatives is highlighted by the numerous methods developed for their preparation, which underscores their importance in the broader field of medicinal chemistry. growingscience.comkuey.netyoutube.com

Integration into Novel Material Systems

The unique structural and electronic properties of this compound make it a candidate for integration into advanced material systems, particularly in the fields of polymer and supramolecular chemistry.

The direct integration of this compound into polymer backbones is an area of potential development. The bifunctional nature of the molecule, with its hydroxyl and carboxylic acid groups, allows it to act as a monomer in condensation polymerization reactions to form polyesters or polyamides. While specific research detailing the use of this exact compound in polymer science is not extensively documented, related pyrimidine derivatives like uracil-3-acetic acid have been synthesized for potential incorporation into novel chimeras and peptide nucleic acid (PNA) monomers. acs.org

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where this compound shows significant promise. The molecule contains multiple hydrogen bond donors (hydroxyl and carboxylic acid protons, potential N-H tautomers) and acceptors (pyrimidine nitrogens, carbonyl and hydroxyl oxygens), making it an ideal component for designing self-assembling systems. tandfonline.com

Research on cocrystals involving pyrimidine derivatives and carboxylic acids has demonstrated the formation of robust and predictable hydrogen-bonding networks. tandfonline.comiucr.org A common and stable interaction is the acid-pyrimidine heterosynthon, where the carboxylic acid group of one molecule forms a strong hydrogen bond with a nitrogen atom of the pyrimidine ring of another. This often results in the formation of a characteristic R²₂(8) graph set motif. iucr.orgresearchgate.net The presence of both the pyrimidine ring and a carboxylic acid within the same molecule suggests a high potential for forming extensive one-, two-, or three-dimensional networks through self-assembly. tandfonline.comtandfonline.com These interactions are crucial in crystal engineering for designing solids with specific properties. tandfonline.com

The combination of different functional groups can lead to complex supramolecular aggregates, including ribbons, sheets, and other architectures stabilized by a combination of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. iucr.orgmdpi.com

| Interaction Type | Potential Donor Group | Potential Acceptor Group | Common Supramolecular Motif |

| Acid-Pyrimidine | Carboxylic Acid (-COOH) | Pyrimidine Nitrogen | R²₂(8) Heterosynthon |

| Carboxylic Acid Dimer | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | R²₂(8) Homosynthon |

| Hydroxyl-Nitrile | Hydroxyl (-OH) | Pyrimidine Nitrogen | - |

| Hydroxyl-Carbonyl | Hydroxyl (-OH) | Carboxylic Carbonyl | - |

This interactive table summarizes the potential non-covalent interactions that this compound can participate in to form supramolecular structures.

Exploration in Catalysis Research

While this compound itself is not typically explored as a direct catalyst, its derivatives are central to research involving advanced catalytic synthesis methods. The construction of complex pyrimidine-containing scaffolds often requires efficient and environmentally benign catalytic systems. kuey.net

One area of exploration is the use of supramolecular catalysis for synthesizing fused pyrimidine systems. For instance, β-cyclodextrin has been used as an effective and reusable supramolecular catalyst in aqueous media for the one-pot synthesis of indeno-pyrido[2,3-d]pyrimidines. acs.org This highlights a research trend where the focus is on developing green catalytic methods to produce valuable pyrimidine derivatives. acs.org

Furthermore, the nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, giving them the potential to act as ligands that can coordinate with metal centers. This opens up possibilities for using pyrimidine derivatives, including this compound, as components in the design of novel metal-organic catalysts. The synthesis of pyrimidine derivatives is often achieved using catalysts like p-toluene sulphonic acid (PTSA), demonstrating the importance of catalysis in accessing these structures. mdpi.com

Development of Chemosensors (e.g., for Metal Ion Detection)

The structural features of this compound make it an excellent candidate for the development of chemosensors, particularly for the detection of metal ions. The pyrimidine ring, with its electron-rich nitrogen atoms, can act as a binding site for cations. wu.ac.thnih.gov This binding event can be designed to produce a measurable optical signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). researchgate.net

Numerous studies have demonstrated the efficacy of pyrimidine-based molecules as selective chemosensors. These sensors operate through the coordination of the pyrimidine nitrogen atoms with a target metal ion, which perturbs the electronic structure of the molecule and alters its photophysical properties. wu.ac.thjetir.org

For example, pyrimidine-based chemosensors have been successfully developed for the highly selective and sensitive detection of biologically and environmentally important metal ions such as Fe³⁺, Cu²⁺, and Al³⁺ in aqueous environments. wu.ac.thnih.govjetir.org The formation of a stable complex between the sensor molecule and the metal ion leads to a distinct signal, allowing for quantitative detection often down to the micromolar (µM) concentration range. nih.govresearchgate.net The additional hydroxyl and carboxylic acid groups on this compound could further enhance its binding affinity and selectivity for specific metal ions.

| Sensor Base | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Fe³⁺ | Colorimetric & Fluorometric | 2.03 µM (UV-Vis), 1.24 µM (Fluorescence) | wu.ac.thresearchgate.net |

| Pyrimidine-based Schiff base | Cu²⁺ | Colorimetric & Fluorometric | 0.116 µM | nih.gov |

| Pyrimidine-derived Schiff base | Al³⁺ | Fluorometric | 2.42 µM | jetir.org |

This interactive table presents research findings on various pyrimidine-based chemosensors for metal ion detection.

Emerging Research Directions and Challenges

Discovery of Novel Synthetic Methodologies

A primary challenge in exploring the potential of 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is the development of efficient and versatile synthetic routes. While classical methods for pyrimidine (B1678525) synthesis exist, modern organic chemistry is continually seeking more sustainable, efficient, and high-yielding approaches.

Future research will likely focus on adapting contemporary synthetic strategies to this specific target. Methodologies currently applied to other substituted pyrimidines could prove invaluable. For instance, multi-component reactions, such as the Biginelli reaction, provide a streamlined approach to constructing the pyrimidine ring from simple precursors. mdpi.com Palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, are routinely used to functionalize pyrimidine cores and could be employed to build the substituted scaffold. researchgate.netnih.gov

Moreover, green chemistry approaches are gaining prominence. The use of ultrasound-assisted synthesis or environmentally benign solvents like water could offer more sustainable pathways. researchgate.net A significant breakthrough would be the development of a stereoselective synthesis to control the chirality at the hydroxyl-bearing carbon of the acetic acid side chain, which is crucial for pharmacological applications.

Table 1: Potential Synthetic Approaches for this compound and Related Derivatives

| Methodology | Description | Potential Advantages | Representative Citations |

|---|---|---|---|

| Multi-Component Reactions | Condensing multiple simple starting materials in a one-pot synthesis to rapidly build molecular complexity. | High atom economy, operational simplicity, rapid access to diverse derivatives. | mdpi.com |

| Palladium-Catalyzed Coupling | Using a palladium catalyst to form carbon-carbon or carbon-heteroatom bonds, often for functionalizing a pre-existing pyrimidine ring. | High functional group tolerance, reliable and well-understood mechanisms. | researchgate.netnih.gov |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, often used in building blocks for subsequent cyclization. | Versatile for creating precursors to the pyrimidine ring. | tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to dramatically reduce reaction times and often improve yields. | Speed, efficiency, potential for improved reaction control. | nih.govnih.gov |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is another frontier for exploration. The interplay between the electron-deficient pyrimidine ring and the functional groups of the hydroxyacetic acid side chain (a hydroxyl group and a carboxylic acid) suggests a rich and complex reactivity profile that remains to be systematically studied.

Key areas of investigation include:

Reactions at the Side Chain: The hydroxyl and carboxylic acid groups are prime sites for modification. Esterification, amidation of the carboxyl group, and etherification or acylation of the hydroxyl group could generate extensive libraries of new derivatives with diverse physicochemical properties.

Influence on the Pyrimidine Ring: The electronic nature of the C5 substituent can significantly impact the reactivity of the pyrimidine ring itself, particularly towards nucleophilic aromatic substitution at other positions.

Metabolic Reactivity: In a biological context, the hydroxy-phenyl moiety of related compounds is known to be susceptible to oxidation, potentially forming reactive quinone-type metabolites. nih.gov Investigating the metabolic pathways of this compound is crucial to understanding its potential bioactivity and toxicology.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges by predicting molecular properties and behaviors. For a molecule like this compound, where experimental data is scarce, in silico methods are not just advantageous but essential for guiding research.

Emerging directions in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental properties such as molecular geometry, electronic structure, and reaction energetics. nih.govnih.govresearchgate.net This can provide insights into the compound's stability, reactivity, and spectral characteristics before it is even synthesized.

Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of related pyrimidine compounds, QSAR models can be developed to predict the biological activity of new derivatives. mdpi.combg.ac.rs This data-driven approach can prioritize the synthesis of compounds with the highest probability of being active for a specific biological target.

Molecular Docking: These simulations can predict how this compound and its derivatives might bind to the active sites of proteins, such as enzymes or receptors. nih.gov This is a cornerstone of modern drug design, helping to explain the mechanism of action and guiding the design of more potent and selective molecules. nih.govbiointerfaceresearch.com

Table 2: Application of Computational Models in Pyrimidine Research

| Computational Method | Application | Predicted Properties | Representative Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical modeling. | Molecular structure, acidity (pKa), reaction mechanisms, spectroscopic properties. | nih.govnih.govresearchgate.net |

| QSAR | Statistical modeling of chemical structure vs. biological activity. | Anticancer activity, toxicity, and other biological effects. | nih.govmdpi.combg.ac.rs |

| Molecular Docking | Simulation of ligand-protein binding. | Binding affinity, binding mode, identification of key interactions with biological targets. | nih.govbiointerfaceresearch.com |

Designing Compounds with Enhanced Mechanistic Selectivity

A major challenge in modern pharmacology is designing drugs that act on their intended target with high selectivity, thereby minimizing off-target effects. The pyrimidine scaffold is a "privileged structure" known to interact with a wide range of biological targets, particularly protein kinases. nih.gov The unique functionalization of this compound provides a versatile platform for designing compounds with enhanced mechanistic selectivity.

Future research should focus on using this molecule as a starting scaffold for derivatives targeting specific enzymes or cellular pathways. For example, by modifying the side chain or adding substituents to other positions on the pyrimidine ring, it may be possible to create potent and selective inhibitors of targets implicated in diseases like cancer or inflammation. mdpi.comju.edu.sa This design process can be significantly enhanced by the computational docking studies mentioned previously, which can predict which modifications are most likely to improve binding affinity and selectivity for a chosen target.

Interdisciplinary Research with Material Sciences and Chemical Biology

The potential applications of this compound extend beyond medicine into interdisciplinary fields like material sciences and chemical biology.

Material Sciences: The unique chemical structure of related pyrimidine acetic acid derivatives has been explored for the synthesis of novel polymers and composites. The functional groups on this compound could allow it to act as a monomer or a cross-linking agent in polymerization reactions, leading to new materials with specific thermal or mechanical properties. Furthermore, some pyrimidine derivatives exhibit interesting photophysical properties, such as reversible fluorescence switching upon protonation, suggesting applications as sensors or in anti-counterfeiting technologies. nih.gov

Chemical Biology: In chemical biology, small molecules are used as tools to probe and understand complex biological systems. brandeis.edu The hydroxyl and carboxylic acid groups on this compound are ideal handles for attaching fluorescent tags, affinity labels, or other probes. Such modified versions could be used to study purine (B94841) and pyrimidine metabolism or to identify the cellular targets of pyrimidine-based drugs. brandeis.edu

The exploration of these interdisciplinary avenues represents a significant opportunity to uncover novel functions and applications for this versatile chemical entity.

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation . Storage should follow guidelines for moisture-sensitive compounds: maintain at 2–8°C in airtight, light-resistant containers to prevent degradation . Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting medical professionals for ingestion incidents .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for nucleophilic substitution) and catalyst selection (e.g., DMAP for carboxylation). Recrystallization using ethanol-water mixtures (3:1 v/v) improves purity, while HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) monitors byproduct formation. Yield enhancement may require iterative pH control (pH 6–7) during intermediate isolation .

Q. What analytical techniques are effective for characterizing purity and structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural integrity (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, hydroxyl group at δ 5.1 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% threshold for biological assays) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (expected [M+H]⁺ = 197.1 g/mol) and detects fragmentation patterns .

Advanced Research Questions

Q. How can the stability of this compound be investigated under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 270 nm) and LC-MS to identify breakdown products (e.g., decarboxylated derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. What strategies resolve contradictory data on the compound’s reactivity in different solvents?

- Methodological Answer: Systematic solvent screening (polar aprotic vs. protic solvents) with controlled humidity (<10% RH) isolates solvent effects. For example, DMSO may enhance nucleophilicity of the hydroxyl group, while ethanol stabilizes zwitterionic forms. Use DFT calculations (B3LYP/6-31G* basis set) to model solvation energies and validate experimental observations .

Q. How can computational methods predict interaction mechanisms with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against enzymes like dihydroorotate dehydrogenase (DHODH) to identify binding poses. Focus on hydrogen bonding with pyrimidine N1 and carboxylate groups.

- Molecular Dynamics (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of binding pockets.

- QSAR Modeling: Correlate substituent effects (e.g., pyrimidine ring methylation) with inhibitory activity using Hammett constants .

Q. What experimental designs mitigate interference from impurities during biological assays?

- Methodological Answer: Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove hydrophobic impurities. Include negative controls (e.g., heat-inactivated enzyme batches) to distinguish compound-specific effects from background noise. For cell-based assays, use LC-MS/MS to verify intracellular concentrations and rule out metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.